(4-Hydroxy-6-methylpyrimidin-2-yl)urea

Description

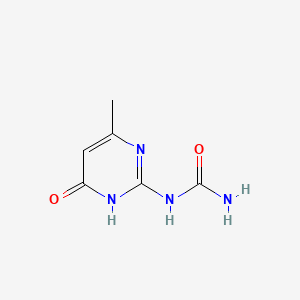

(4-Hydroxy-6-methylpyrimidin-2-yl)urea is a pyrimidine-derived compound characterized by a urea functional group attached to the pyrimidine ring at position 2, alongside hydroxyl (-OH) and methyl (-CH₃) substituents at positions 4 and 6, respectively. Pyrimidine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(4-methyl-6-oxo-1H-pyrimidin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-3-2-4(11)9-6(8-3)10-5(7)12/h2H,1H3,(H4,7,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBGGJASGYDQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289406 | |

| Record name | NSC60688 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77747-40-1 | |

| Record name | NSC60688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC60688 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-6-methylpyrimidin-2-yl)urea typically involves the reaction of 4-hydroxy-6-methylpyrimidine with isocyanates or urea derivatives under controlled conditions. One common method includes the reaction of 4-hydroxy-6-methylpyrimidine with an isocyanate in the presence of a base, such as triethylamine, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for (4-Hydroxy-6-methylpyrimidin-2-yl)urea are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-methylpyrimidin-2-yl)urea undergoes various chemical reactions, including:

Substitution Reactions: The hydroxy group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Azo Coupling Reactions: It reacts with diazonium salts to form azo compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.

Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Azo Coupling: Diazonium salts under acidic conditions.

Major Products Formed

Substitution Products: Alkylated derivatives of the original compound.

Condensation Products: Schiff bases and other condensation products.

Azo Compounds: Colored azo derivatives used in dye chemistry.

Scientific Research Applications

(4-Hydroxy-6-methylpyrimidin-2-yl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-methylpyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrimidine derivatives often exhibit altered properties depending on substituents. For example:

- Urea vs. Piperazine groups, being cyclic amines, may enhance solubility in basic conditions but reduce polarity .

- Hydroxyl vs. Methyl or Cyclic Amines : The 4-hydroxy group in the target compound introduces acidity and hydrogen-bonding capability, unlike methyl or tetrahydropyridin-4-yl groups, which prioritize lipophilicity or cation-π interactions, respectively .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Experimental Data Gaps : The evidence lacks quantitative data (e.g., solubility, logP, or bioactivity) for direct comparisons. Further studies are needed to validate hypothesized property differences.

Biological Activity

(4-Hydroxy-6-methylpyrimidin-2-yl)urea, a compound belonging to the pyrimidine family, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound (4-Hydroxy-6-methylpyrimidin-2-yl)urea has the following chemical structure:

Synthesis Methods:

The synthesis of (4-Hydroxy-6-methylpyrimidin-2-yl)urea typically involves the reaction of 4-hydroxy-6-methylpyrimidine with urea under controlled conditions. Various methods have been documented, including:

- Biginelli Reaction : A multicomponent condensation reaction that allows for the formation of pyrimidine derivatives.

- Direct Ureidation : The reaction between 4-hydroxy-6-methylpyrimidine and urea in the presence of catalysts.

Anticancer Properties

(4-Hydroxy-6-methylpyrimidin-2-yl)urea has shown promising anticancer activity in several studies. Research indicates that it may act as a multikinase inhibitor , affecting various signaling pathways involved in cancer cell proliferation and survival.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models. |

| Study 2 | Identified the compound's ability to induce apoptosis in cancer cell lines. |

The biological activity is believed to stem from its ability to form intramolecular hydrogen bonds, enhancing its interaction with target proteins. This mechanism is crucial for its role as a kinase inhibitor, where it competes with ATP for binding sites on kinases, thereby disrupting phosphorylation processes critical for cancer cell survival.

Case Studies

-

Case Study on Antitumor Activity :

- A study conducted on various cancer cell lines revealed that (4-Hydroxy-6-methylpyrimidin-2-yl)urea effectively reduced cell viability by inducing apoptosis through mitochondrial pathways.

- The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent anticancer effects.

-

Clinical Trials :

- Early-phase clinical trials have been initiated to evaluate the safety and efficacy of (4-Hydroxy-6-methylpyrimidin-2-yl)urea in patients with advanced solid tumors. Preliminary results suggest manageable toxicity profiles and encouraging signs of efficacy.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of (4-Hydroxy-6-methylpyrimidin-2-yl)urea:

- Antimicrobial Activity : Exhibits antibacterial properties against several strains of bacteria, suggesting potential applications in treating infections.

- Growth Stimulant Properties : Some derivatives have shown growth stimulant activities in plant systems, indicating broader applications beyond human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.